molecular formula C5H5Cl3N2 B3432906 2,6-dichloropyridin-4-amine Hydrochloride CAS No. 1049730-38-2

2,6-dichloropyridin-4-amine Hydrochloride

Cat. No.: B3432906
CAS No.: 1049730-38-2
M. Wt: 199.46 g/mol
InChI Key: SATKHNGZXGJMEW-UHFFFAOYSA-N
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Description

2,6-Dichloropyridin-4-amine Hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridin-4-amine Hydrochloride typically involves the chlorination of pyridine derivatives. One common method starts with 2,6-dichloropyridine, which undergoes nitration to form 2,6-dichloro-4-nitropyridine. This intermediate is then reduced to 2,6-dichloropyridin-4-amine using reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridin-4-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

2,6-Dichloropyridin-4-amine Hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including Rho kinase inhibitors.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridin-4-amine Hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a building block for compounds that inhibit enzymes or modulate receptor activity. The chlorine atoms and amino group play crucial roles in binding to active sites and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise molecular interactions are required .

Properties

IUPAC Name

2,6-dichloropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-4-1-3(8)2-5(7)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATKHNGZXGJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-38-2
Record name 4-Pyridinamine, 2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049730-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dichloropyridin-4-amine Hydrochloride
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2,6-dichloropyridin-4-amine Hydrochloride
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2,6-dichloropyridin-4-amine Hydrochloride
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2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 5
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 6
2,6-dichloropyridin-4-amine Hydrochloride

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